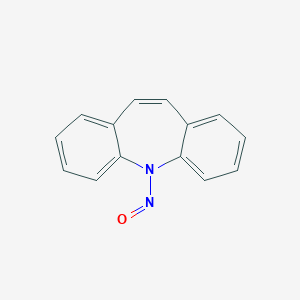

N-Nitroso-5H-dibenz(b,f)azepine

Description

Structure

3D Structure

Properties

IUPAC Name |

11-nitrosobenzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-15-16-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCKQYSYMGZJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959494 | |

| Record name | 5-Nitroso-5H-dibenzo[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38652-29-8 | |

| Record name | N-Nitrosodibenzazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038652298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitroso-5H-dibenzo[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Nitroso-5H-dibenz(b,f)azepine: A Technical Guide to Synthesis and Characterization

Executive Summary: This document provides a comprehensive technical overview of N-Nitroso-5H-dibenz(b,f)azepine, a significant N-nitrosamine impurity associated with pharmaceuticals containing the dibenzazepine scaffold, such as carbamazepine.[1][2] N-nitrosamines are a class of compounds recognized for their potential carcinogenic properties, necessitating stringent control and analysis in drug products.[1][3] This guide details the synthesis, characterization, and chemical behavior of this compound, offering detailed experimental protocols and data summaries to support researchers, scientists, and drug development professionals in ensuring pharmaceutical safety and regulatory compliance.

Introduction

This compound, also known as N-nitroso iminostilbene, is the N-nitrosated derivative of 5H-dibenz(b,f)azepine (iminostilbene).[4] Its primary relevance in the pharmaceutical industry stems from its identification as a potential process impurity or degradant in drugs synthesized from an iminostilbene intermediate, most notably the widely used anticonvulsant, carbamazepine.[1] The formation can occur when the secondary amine of the iminostilbene ring reacts with nitrosating agents, such as nitrous acid, which can be present under specific manufacturing or storage conditions.[1][4] Given the regulatory scrutiny of nitrosamine impurities by agencies like the FDA, a thorough understanding of this compound's synthesis and properties is critical for risk assessment and the development of mitigation strategies.[1]

Synthesis of this compound

The synthesis of this compound is achieved through the nitrosation of its parent amine, 5H-dibenz(b,f)azepine (iminostilbene). This reaction involves the electrophilic attack of a nitrosating agent on the lone pair of electrons of the secondary amine nitrogen.

Reaction Principle

The most common laboratory-scale synthesis involves the in situ generation of nitrous acid (HNO₂) from an alkali metal nitrite, typically sodium nitrite (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl). The resulting nitrosonium ion (NO⁺) is the active electrophile that reacts with the secondary amine of the iminostilbene core. Alternative, modern methods may utilize reagents like tert-butyl nitrite (TBN) under acid-free conditions, which can offer benefits in terms of yield and ease of purification.[3]

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Figure 1: General workflow for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis

Materials and Equipment:

-

5H-Dibenz(b,f)azepine (Iminostilbene)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

-

Silica gel for column chromatography

-

Appropriate personal protective equipment (PPE)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5H-dibenz(b,f)azepine (1.0 eq) in dichloromethane. Cool the solution to 0-5 °C using an ice bath.

-

In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in deionized water.

-

Slowly add the aqueous sodium nitrite solution to the stirred solution of iminostilbene.

-

To this biphasic mixture, add concentrated hydrochloric acid dropwise via a dropping funnel, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and gas evolution.

-

After the acid addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.

Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | 5-Nitroso-5H-dibenzo[b,f]azepine | [4][5] |

| Synonyms | N-Nitroso iminostilbene | [4] |

| CAS Number | 38652-29-8 | [1][6] |

| Molecular Formula | C₁₄H₁₀N₂O | [4][6] |

| Molecular Weight | 222.24 g/mol | [1][6] |

| Appearance | Light brown to brown solid | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

Table 1: Physicochemical properties of this compound.

Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the molecule. Expected and reported data are summarized in Table 2.

| Technique | Observation | Reference(s) |

| Mass Spectrometry (MS) | M.Wt: 222.24. GC-MS may show a top peak at m/z 194, corresponding to the loss of the nitroso group (NO). | [1][7] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-N=O stretching (approx. 1450-1500 cm⁻¹), C=C stretching for aromatic rings (approx. 1600 cm⁻¹), and C-H stretching (approx. 3000-3100 cm⁻¹). | [8][9] |

| ¹H-NMR Spectroscopy | Expected signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the dibenzazepine rings and signals for the vinyl protons of the azepine ring. | [6] |

| ¹³C-NMR Spectroscopy | Expected signals for aromatic and vinyl carbons in the dibenzazepine core. | [10] |

| HPLC | Purity can be assessed using a suitable reversed-phase HPLC method. | [6] |

Table 2: Summary of key spectroscopic data for this compound.

Experimental Protocols: Characterization

Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)

-

Instrument: HPLC system with UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3 µm).[11]

-

Mobile Phase: A gradient of Acetonitrile and Water (or a suitable buffer).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: GC-MS system.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane.

Chemical Reactivity and Stability

This compound can undergo specific chemical transformations under certain conditions. One of the most significant is an acid-catalyzed or thermal ring contraction of the seven-membered azepine ring to form six-membered acridine derivatives.[1][12]

Transformation Pathway

Under acidic, thermal, or photochemical conditions, the molecule can rearrange, leading to products such as acridine, acridine-9-carboxaldehyde, and 9-methylacridine.[12] This transformation pathway is a critical consideration for the stability and degradation profile of the compound.

Figure 2: Ring contraction pathway of this compound to acridine derivatives.[12]

Toxicological Profile and Regulatory Context

As an N-nitrosamine, this compound falls into a class of compounds considered to be of high toxicological concern. However, the specific mutagenic potential of this molecule is debated. The typical mechanism for N-nitrosamine carcinogenicity involves metabolic activation via alpha-hydroxylation, a step that requires the presence of an alpha-hydrogen atom adjacent to the nitroso-substituted nitrogen. This compound lacks these alpha-hydrogens, which suggests a potentially lower risk of mutagenicity through this pathway.[2] Supporting this hypothesis, studies have reported negative results for this compound in the Ames mutagenicity test.[2] Despite this, its presence in any pharmaceutical product is strictly regulated, and its levels must be controlled to be as low as reasonably practicable.

Conclusion

This technical guide provides essential information for the synthesis and comprehensive characterization of this compound. The detailed protocols for synthesis, purification, and analysis are designed to aid researchers in producing and evaluating this compound as a reference standard. Understanding its chemical properties, reactivity, and toxicological context is paramount for pharmaceutical scientists working to ensure the safety and quality of drugs derived from the dibenzazepine scaffold.

References

- 1. This compound | 38652-29-8 | Benchchem [benchchem.com]

- 2. Nitrosamines in Carbamazepine? - Drug Substance (APIs) - Nitrosamines Exchange [nitrosamines.usp.org]

- 3. schenautomacao.com.br [schenautomacao.com.br]

- 4. N-Nitroso Iminostilbene | CAS No- 38652-29-8 [chemicea.com]

- 5. N-Nitroso Iminostilbene | 38652-29-8 | SynZeal [synzeal.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine | C14H12N2O | CID 81960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. updatepublishing.com [updatepublishing.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. lcms.cz [lcms.cz]

- 12. connectsci.au [connectsci.au]

Formation of N-Nitroso-5H-dibenz(b,f)azepine in Pharmaceuticals: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of N-nitrosamine impurities as a significant concern for pharmaceutical safety and regulatory bodies necessitates a thorough understanding of their formation mechanisms. This technical guide provides an in-depth examination of the core chemical pathways leading to the formation of N-Nitroso-5H-dibenz(b,f)azepine, a potential nitrosamine drug substance-related impurity (NDSRI) associated with active pharmaceutical ingredients (APIs) containing the dibenzazepine moiety, such as carbamazepine. This document details the requisite chemical precursors and conditions for its formation, summarizes key experimental findings, outlines a comprehensive analytical protocol for its detection and quantification, and presents risk mitigation strategies for its control in pharmaceutical products.

Introduction

N-nitrosamines are a class of compounds classified as probable human carcinogens, and their presence in pharmaceutical products, even at trace levels, is a critical quality and safety concern.[1][2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities.[3][4]

This compound (also known as N-nitroso-iminostilbene) is the N-nitroso derivative of 5H-dibenz(b,f)azepine (iminostilbene).[5][6] The iminostilbene structure is a key component of certain pharmaceutical drugs, most notably the anticonvulsant carbamazepine, where it serves as both a synthetic precursor and a known impurity.[3][5] The potential for the secondary amine within the dibenzazepine ring system to undergo nitrosation makes this compound a relevant potential impurity that requires rigorous risk assessment and control.[5] Understanding the fundamental mechanism of its formation is paramount for developing effective mitigation and control strategies during drug development and manufacturing.

Core Formation Mechanism

The formation of N-nitrosamines is a well-established chemical reaction involving the nitrosation of a secondary, tertiary, or quaternary amine by a nitrosating agent.[7] The formation of this compound follows this fundamental pathway.

The core reaction requires three components:

-

Amine Precursor: 5H-dibenz(b,f)azepine (iminostilbene), which contains a vulnerable secondary amine.[5]

-

Nitrosating Agent: Typically derived from nitrite salts (e.g., sodium nitrite, NO₂⁻) under acidic conditions.[7][8]

-

Conducive Conditions: An environment, usually acidic, that facilitates the reaction.[8]

Under acidic conditions (low pH), nitrite ions are protonated to form nitrous acid (HNO₂). Nitrous acid can then exist in equilibrium with more potent nitrosating species, such as dinitrogen trioxide (N₂O₃), which acts as the primary electrophile.[9] The lone pair of electrons on the nitrogen atom of the 5H-dibenz(b,f)azepine ring performs a nucleophilic attack on the nitrosating agent, leading to the formation of the N-nitroso derivative and water.[9]

dot

Figure 1: General mechanism for the formation of this compound.

Sources of Precursors in Pharmaceutical Manufacturing

The risk of this compound formation arises from the potential presence of its precursors at various stages of the manufacturing process and throughout the product lifecycle.

-

Amine Precursor (5H-dibenz(b,f)azepine):

-

API Synthesis: It is a known starting material and key intermediate in the synthesis of carbamazepine.[10] Incomplete reaction or carryover can result in its presence in the final API.

-

API Impurity: It is a recognized impurity in carbamazepine drug substance.

-

Degradation: Degradation of the final drug product under certain conditions could potentially yield the iminostilbene structure.

-

-

Nitrosating Agent (Source of Nitrites):

-

Reagents: Sodium nitrite is sometimes used in manufacturing processes, for example, to quench residual azide reagents.[9] If such a step is present in a process that also contains the dibenzazepine structure, the risk of nitrosamine formation is high.

-

Raw Material Impurities: Nitrites and nitrates can be present as trace impurities in various raw materials, solvents, and excipients used in both API and drug product manufacturing.[11]

-

Cross-Contamination: Use of shared equipment or facilities where nitrite-containing processes are run can lead to cross-contamination.[2]

-

Quantitative Data and Experimental Findings

While the nitrosatability of carbamazepine and its precursors is established, specific kinetic data for the formation of this compound is limited in publicly available literature. However, studies on related compounds provide valuable insights. Research has confirmed that drugs with the dibenzazepine structure, including carbamazepine, are nitrosatable under simulated human gastric conditions, even at very low nitrite concentrations.[5]

| Parameter | Observation / Finding | Significance | Reference |

| Nitrosatability | Carbamazepine and its impurities (iminostilbene, iminodibenzyl) are susceptible to nitrosation under simulated gastric conditions (acidic pH). | Confirms the potential for this compound formation in vitro and potentially in vivo. | [5] |

| Precursor Reactivity | Secondary amines, such as that in iminostilbene, generally require milder conditions for nitrosation compared to more complex amines. | The reaction can proceed under conditions that may be present during pharmaceutical manufacturing or storage. | [12] |

| Inhibition | The presence of ascorbic acid (Vitamin C) markedly inhibits the formation of N-nitroso compounds from dibenzazepine precursors. | Demonstrates a viable mitigation strategy by using scavengers to compete for the nitrosating agent. | [5] |

| Identification | N-nitroso-dibenzazepine (this compound) was identified as a main product of carbamazepine nitrosation using thin layer chromatography. | Provides direct experimental evidence of its formation from the drug substance. | [5] |

Experimental Protocol: Detection and Quantification

The detection of this compound at trace levels requires highly sensitive and selective analytical methods. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-HRMS) are the preferred techniques.[8][13] The following is a representative protocol for the analysis of this compound in a carbamazepine drug product.

dot

Figure 2: Experimental workflow for nitrosamine analysis in drug products.

Reagents and Materials

-

Solvents: Methanol, Water (LC-MS Grade)

-

Mobile Phase Additive: Formic Acid (LC-MS Grade)

-

Reference Standard: Certified this compound

-

Internal Standard (IS): Appropriate deuterated nitrosamine (e.g., NDMA-d6, if suitable for retention time)

-

Sample Vials: 2 mL HPLC vials with caps

-

Syringe Filters: 0.22 µm PVDF or PTFE

Sample Preparation

-

Drug Product: Accurately weigh an amount of crushed tablet powder equivalent to 100 mg of carbamazepine into a 15 mL centrifuge tube.

-

Extraction: Add 5.0 mL of methanol to the tube.

-

Internal Standard Spiking: Spike the sample with an internal standard solution to the target concentration.

-

Mixing: Vortex the tube for 20 minutes to ensure complete extraction of the API and any impurities. Sonication for 10-15 minutes may be used to aid dissolution.

-

Centrifugation: Centrifuge the sample at approximately 4500 rpm for 15 minutes to pellet the insoluble excipients.

-

Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. Discard the first ~1 mL of filtrate to saturate the filter membrane.

LC-MS/MS Instrumentation and Conditions

-

Instrument: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive, Triple TOF).

-

Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm) capable of retaining the analyte.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Gradient: A suitable gradient starting with high aqueous phase, ramping up to high organic phase to elute the analyte, followed by a wash and re-equilibration. (e.g., 5% B to 95% B over 8 minutes).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Source: Electrospray Ionization (ESI), positive mode, or Atmospheric Pressure Chemical Ionization (APCI).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions must be optimized using a certified reference standard for this compound (MW: 222.24 g/mol ).

Method Validation

The analytical method must be validated according to ICH guidelines to ensure it is fit for purpose. Key validation parameters include:

-

Specificity

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Linearity and Range

-

Accuracy (Recovery)

-

Precision (Repeatability and Intermediate Precision)

-

Robustness

Risk Mitigation and Control Strategies

A proactive approach based on Quality by Design (QbD) principles is essential for controlling the risk of this compound formation.

dot

Figure 3: Workflow for nitrosamine risk mitigation.

-

Risk Assessment: Conduct a thorough risk assessment of the entire manufacturing process for both the API and the finished drug product. Identify all potential sources of secondary amines (iminostilbene) and nitrosating agents.

-

Process Control and Optimization:

-

Avoid using reagents containing nitrites or nitrates, especially in process steps where the dibenzazepine structure is present. If their use is unavoidable, demonstrate effective purging.

-

Control process parameters such as pH and temperature to create conditions unfavorable for nitrosation.

-

-

Raw Material Qualification:

-

Implement stringent specifications for all raw materials, including starting materials, solvents, and excipients, to control for the presence of nitrite and nitrate impurities.

-

Work with suppliers to understand and control their processes to minimize these impurities.

-

-

Formulation Strategies:

-

Consider the inclusion of nitrosating agent scavengers, such as ascorbic acid or alpha-tocopherol, in the drug product formulation, where appropriate and compatible with the product's stability and efficacy.[5]

-

-

Confirmatory Testing: If a risk is identified, perform confirmatory testing of the final API and/or drug product using a validated, sensitive analytical method. This should be included as part of the release and stability testing protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cphi-online.com [cphi-online.com]

- 5. Nitrosamines in Carbamazepine? - Drug Substance (APIs) - Nitrosamines Exchange [nitrosamines.usp.org]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. fda.gov [fda.gov]

- 8. lcms.cz [lcms.cz]

- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 12. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Toxicology of Dibenzazepine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the toxicology of dibenzazepine derivatives, a class of drugs widely used in the treatment of epilepsy and other neurological conditions. This document summarizes key quantitative toxicological data, details experimental protocols from pivotal studies, and elucidates the molecular signaling pathways implicated in the adverse effects of these compounds. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Quantitative Toxicological Data

A critical aspect of understanding the toxic potential of any compound is the quantitative assessment of its adverse effects. This section summarizes key toxicological parameters for the most prominent dibenzazepine derivatives: carbamazepine, oxcarbazepine, and eslicarbazepine acetate. The data, compiled from various preclinical studies, are presented in the tables below for easy comparison.

| Compound | Test Species | Route of Administration | LD50 | Source |

| Carbamazepine | Mouse | Oral | 1100-3750 mg/kg | [1][2] |

| Rat | Oral | 1957-4025 mg/kg | [1][3][4] | |

| Rabbit | Oral | 1500-2680 mg/kg | [1][2] | |

| Guinea Pig | Oral | 920 mg/kg | [1][2] | |

| Oxcarbazepine | Mammal (species not specified) | Oral | 1240 mg/kg | [5] |

| Rat | Oral | >300 - ≤ 2000 mg/kg (estimated) | [6] | |

| Eslicarbazepine Acetate | Rat | Oral | ED50 (MES test): 4.7 ± 0.9 mg/kg | [7] |

Table 1: Lethal Dose (LD50) of Dibenzazepine Derivatives. This table presents the median lethal dose (LD50) of carbamazepine and oxcarbazepine in various animal models. For eslicarbazepine acetate, an oral ED50 value from a maximal electroshock (MES) test in rats is provided, indicating the dose at which 50% of the animals were protected from seizures.

| Compound | Test System | Parameter | Value | Source |

| Carbamazepine | Hippocampal slices | IC50 (neurotransmission inhibition) | ~30-120 µM (synapse-dependent) | |

| Kcna1-null mice hippocampal mitochondria | IC50 (State III respiration inhibition) | 129.2 µM | [5] | |

| Oxcarbazepine | Differentiated NG108-15 neuronal cells | IC50 (inhibition of voltage-gated Na+ current) | 3.1 µM | [8] |

| Isocitrate Dehydrogenase Mutant Glioma Stem-like Cells | IC50 (growth inhibition) | 17.4–98.6 µM | [9] |

Table 2: In Vitro Inhibitory Concentrations (IC50) of Dibenzazepine Derivatives. This table shows the half-maximal inhibitory concentration (IC50) of carbamazepine and oxcarbazepine on various cellular and subcellular targets, providing insights into their mechanisms of toxicity at the molecular level.

| Compound | Test Species | Study Duration | NOAEL | LOAEL | Critical Effect | Source |

| Carbamazepine | Dog | Chronic | 50-100 mg/kg/day | 100-300 mg/kg/day | Not specified | [2] |

| Rat | Chronic | - | 50-200 mg/kg/day | Not specified | [2] | |

| Human (child) | Therapeutic use | - | 3.8 mg/kg/day | Nervous system effects | [10] | |

| Human (adult) | Therapeutic use | - | 5.7 mg/kg/day | Nervous system effects | [10] |

Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Carbamazepine. This table provides NOAEL and LOAEL values from chronic toxicity studies and therapeutic use, indicating the dose levels at which adverse effects are and are not observed.

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of dibenzazepine derivatives.

In Vitro Neurotoxicity Assessment in Neuronal Cell Lines

Objective: To determine the cytotoxic and neurotoxic effects of dibenzazepine derivatives on neuronal cells.

Methodology:

-

Cell Culture: Differentiated NG108-15 neuronal cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. Differentiation is induced by the addition of cyclic AMP.

-

Drug Exposure: Cells are exposed to a range of concentrations of the test compound (e.g., oxcarbazepine from 0.3 to 30 µM) for a specified period (e.g., 24 hours).

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed to measure voltage-gated sodium (INa) and potassium (IK) currents. Pipettes are filled with a solution containing KCl, MgCl2, HEPES, and EGTA.

-

Data Analysis: The concentration-response curve for the inhibition of ion currents is plotted, and the IC50 value is calculated using the Hill equation.[1][8]

In Vivo Hepatotoxicity Assessment in Rodents

Objective: To evaluate the potential for dibenzazepine derivatives to induce liver injury in an animal model.

Methodology:

-

Animal Model: Male BALB/c mice are used.

-

Dosing Regimen: Mice are orally administered the test compound (e.g., carbamazepine or oxcarbazepine) at a specified dose (e.g., 400 mg/kg once daily for 4 days, followed by 800 mg/kg on the 5th day).

-

Biochemical Analysis: Blood samples are collected at various time points after the final dose to measure plasma alanine aminotransferase (ALT) levels, a key biomarker of liver damage.

-

Histopathological Examination: Liver tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess for signs of liver injury, such as necrosis and inflammation.[11]

Genotoxicity Assessment using the Comet Assay

Objective: To detect DNA damage in individual cells exposed to dibenzazepine derivatives.

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal agarose.

-

Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet" tail.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide), and the comets are visualized using a fluorescence microscope.

-

Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[6][12][13][14][15]

Drug Hypersensitivity Assessment using the Lymphocyte Transformation Test (LTT)

Objective: To detect drug-specific memory T-cell responses in patients with suspected drug hypersensitivity.

Methodology:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the patient's blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Drug Exposure: The isolated PBMCs are cultured in the presence of the suspected drug at various concentrations. A positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (culture medium alone) are included.

-

Assessment of Lymphocyte Proliferation: After a specific incubation period (typically 5-7 days), lymphocyte proliferation is measured. This can be done using several methods:

-

[3H]-Thymidine Incorporation: The traditional method where the incorporation of radiolabeled thymidine into newly synthesized DNA is measured.

-

Colorimetric Assays (e.g., MTT, XTT): These assays measure the metabolic activity of proliferating cells.[16]

-

Cell Viability Assays: These methods quantify the number of viable cells after the incubation period.[17]

-

-

Calculation of Stimulation Index (SI): The SI is calculated by dividing the mean proliferation in the presence of the drug by the mean proliferation in the negative control. An SI above a certain threshold (e.g., ≥ 2) is considered a positive result.[16][18][19][20]

Signaling Pathways in Dibenzazepine-Induced Toxicity

The toxic effects of dibenzazepine derivatives are mediated by complex intracellular signaling pathways. This section provides a visual representation of some of the key pathways involved.

Carbamazepine-10,11-Epoxide-Induced Hypersensitivity

The reactive metabolite of carbamazepine, carbamazepine-10,11-epoxide (CBZ-E), is implicated in severe cutaneous adverse reactions (SCARs). In individuals with the HLA-B*57:01 allele, CBZ-E can trigger a cascade of inflammatory responses.

Figure 1: Signaling cascade in CBZ-E-induced hypersensitivity.[3][4]

Mitochondrial Dysfunction in Dibenzazepine Toxicity

Several dibenzazepine derivatives have been shown to induce mitochondrial dysfunction, a key event in various forms of cellular toxicity.

Figure 2: Key events in dibenzazepine-induced mitochondrial toxicity.[5][21][22][23]

JAK-STAT Pathway in Drug-Induced Skin Reactions

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade in the immune response and is implicated in inflammatory skin diseases, including those induced by drugs.

Figure 3: The JAK-STAT signaling pathway in inflammatory skin reactions.[24][25][26]

Conclusion

This technical guide provides a consolidated overview of the current knowledge on the toxicology of dibenzazepine derivatives. The quantitative data, detailed experimental protocols, and visualized signaling pathways offer a valuable resource for researchers and professionals in the field of drug safety and development. Further research, particularly in the area of toxicogenomics, will continue to enhance our understanding of the molecular mechanisms underlying the adverse effects of these important therapeutic agents and aid in the development of safer alternatives. The provided information underscores the importance of continued investigation into the toxicological profiles of both new and existing drugs to ensure patient safety.

References

- 1. The synergistic inhibitory actions of oxcarbazepine on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. anses.fr [anses.fr]

- 3. HLA-B*57:01/Carbamazepine-10,11-Epoxide Association Triggers Upregulation of the NFκB and JAK/STAT Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HLA-B*57:01/Carbamazepine-10,11-Epoxide Association Triggers Upregulation of the NFκB and JAK/STAT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbamazepine-Directly-Modulates-Mitochondrial-Function-in-Wild-Type-and-Epileptic-Mice [aesnet.org]

- 6. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. The Antiepileptic Drug Oxcarbazepine Inhibits the Growth of Patient-Derived Isocitrate Dehydrogenase Mutant Glioma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. health.state.mn.us [health.state.mn.us]

- 11. researchgate.net [researchgate.net]

- 12. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 21stcenturypathology.com [21stcenturypathology.com]

- 14. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The lymphocyte transformation test in the diagnosis of drug hypersensitivity [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 21. Carbamazepine induces a bioenergetics disruption to microvascular endothelial cells from the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. DSpace [kuscholarworks.ku.edu]

- 24. The JAK-STAT Signaling Pathway in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Genotoxic and Mutagenic Profile of N-Nitroso-5H-dibenz(b,f)azepine: A Technical Review

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the available scientific literature concerning the potential genotoxic and mutagenic properties of N-Nitroso-5H-dibenz(b,f)azepine, a nitrosamine impurity associated with the active pharmaceutical ingredient carbamazepine. This document synthesizes the current understanding of its toxicological profile, outlines key experimental findings, and discusses the implications for drug safety and development.

Executive Summary

This compound, also known as N-nitrosoiminostilbene, has been investigated for its mutagenic potential. The primary available evidence to date is a microbial reverse mutation assay (Ames test), which yielded negative results.[1][2] This finding suggests that under the specific conditions of the assay, the compound does not induce gene mutations in the tested bacterial strains. The absence of alpha-hydrogens in its chemical structure has been suggested as a possible reason for this lack of mutagenic activity, as this feature is often crucial for the metabolic activation of many carcinogenic N-nitrosamines. However, a comprehensive evaluation of its genotoxic potential across a broader range of endpoints is currently limited by the scarcity of publicly available data. This guide aims to present the existing information in a structured manner and to highlight areas where further investigation is warranted.

Chemical Identity and Context

This compound is an N-nitrosamine that can be formed from the nitrosation of iminostilbene, a key intermediate and impurity in the synthesis of carbamazepine. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to the classification of many compounds in this class as potent carcinogens.

Mutagenicity Assessment: Ames Test

The primary study evaluating the mutagenicity of this compound was conducted by Ziebarth, Schramm, and Braun in 1989. The study concluded that the compound was negative in the Ames test.[1][2]

Note: The full experimental details and quantitative data from this study are not publicly available in accessible literature. The following table and protocol are based on standardized Ames test procedures (e.g., OECD Guideline 471) and represent a typical framework for such an investigation.

Quantitative Data Summary (Hypothetical Representation)

| Test Strain | Metabolic Activation (S9) | Concentration Range Tested (µ g/plate ) | Cytotoxicity Observed | Mutagenic Response (Fold increase over control) | Result |

| S. typhimurium TA98 | - | [Data not available] | [Data not available] | [Data not available] | Negative |

| S. typhimurium TA98 | + | [Data not available] | [Data not available] | [Data not available] | Negative |

| S. typhimurium TA100 | - | [Data not available] | [Data not available] | [Data not available] | Negative |

| S. typhimurium TA100 | + | [Data not available] | [Data not available] | [Data not available] | Negative |

| S. typhimurium TA1535 | - | [Data not available] | [Data not available] | [Data not available] | Negative |

| S. typhimurium TA1535 | + | [Data not available] | [Data not available] | [Data not available] | Negative |

| S. typhimurium TA1537 | - | [Data not available] | [Data not available] | [Data not available] | Negative |

| S. typhimurium TA1537 | + | [Data not available] | [Data not available] | [Data not available] | Negative |

| E. coli WP2 uvrA | - | [Data not available] | [Data not available] | [Data not available] | Negative |

| E. coli WP2 uvrA | + | [Data not available] | [Data not available] | [Data not available] | Negative |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The following outlines a standard protocol for the Ames test, as detailed in OECD Guideline 471. The specific parameters of the 1989 study on this compound may have differed.

Objective: To assess the ability of a test substance to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

Materials:

-

Test Strains: A set of bacterial strains with different mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon. Commonly used strains include TA98, TA100, TA1535, TA1537, and WP2 uvrA.

-

Test Substance: this compound, dissolved in a suitable solvent.

-

Metabolic Activation System (S9 mix): A cofactor-supplemented post-mitochondrial fraction prepared from the liver of rodents (e.g., rats) treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

-

Media: Minimal glucose agar plates (selective medium) and nutrient agar plates (for determining cytotoxicity).

-

Positive Controls: Strain-specific mutagens (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA100 with S9).

-

Negative/Solvent Control: The solvent used to dissolve the test substance.

Procedure:

-

Toxicity Range-Finding Study: A preliminary experiment is conducted to determine the concentration range of the test substance that causes toxicity to the bacterial strains. This helps in selecting appropriate concentrations for the main mutagenicity assay.

-

Plate Incorporation Method (or Pre-incubation Method):

-

Aliquots of the test substance at various concentrations, the bacterial tester strain, and either S9 mix (for metabolic activation) or a buffer (without metabolic activation) are added to molten top agar.

-

The mixture is poured onto the surface of minimal glucose agar plates.

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate is counted. The background lawn of bacterial growth is also examined for signs of cytotoxicity.

-

Data Analysis: The mutagenic response is evaluated by comparing the number of revertant colonies in the test groups to the solvent control group. A substance is generally considered mutagenic if it produces a concentration-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one concentration point.

Other Genotoxicity Endpoints

A comprehensive search of the scientific literature did not yield any publicly available studies on this compound for other genotoxicity endpoints, such as:

-

In vitro chromosomal aberration assay: This test assesses the ability of a substance to cause structural changes in chromosomes in mammalian cells.

-

In vitro micronucleus test: This assay detects damage to chromosomes or the mitotic apparatus by identifying small nuclei (micronuclei) in the cytoplasm of interphase cells.

-

In vivo genotoxicity studies (e.g., rodent micronucleus test, comet assay): These studies evaluate genotoxic effects in a whole animal, providing information on the absorption, distribution, metabolism, and excretion of the substance.

The absence of data for these endpoints represents a significant gap in the toxicological profile of this compound.

Mechanistic Considerations

N-nitrosamines typically exert their genotoxic and carcinogenic effects after metabolic activation by cytochrome P450 (CYP) enzymes. A common pathway involves the hydroxylation of the carbon atom alpha to the nitroso group. This leads to the formation of an unstable intermediate that can ultimately generate a reactive diazonium ion, which can then alkylate DNA, leading to mutations.

For this compound, the nitrogen atom of the nitroso group is part of a dibenzazepine ring system and lacks adjacent alpha-hydrogens. This structural feature may hinder the typical metabolic activation pathway, potentially explaining the negative result in the Ames test. However, alternative mechanisms of genotoxicity cannot be entirely ruled out without further experimental data.

Conclusion and Recommendations

Based on the available evidence, this compound was not mutagenic in a bacterial reverse mutation assay.[1][2] This is a critical piece of information for its risk assessment. However, the toxicological dataset for this compound is incomplete.

For a more comprehensive understanding of the genotoxic and mutagenic potential of this compound, the following actions are recommended:

-

In Vitro Mammalian Cell Assays: Conduct an in vitro micronucleus test and/or a chromosomal aberration assay to evaluate the potential for clastogenic and aneugenic effects in mammalian cells.

-

Further Mutagenicity Testing: If concerns remain, an in vitro mammalian cell gene mutation assay (e.g., at the HPRT or TK locus) could provide additional insights.

-

In Vivo Studies: If any of the in vitro assays yield positive results, or if there is a high level of concern based on other factors, in vivo genotoxicity studies should be considered to assess the compound's effects in a whole organism.

A more complete dataset will enable a more robust risk assessment and support the safe development and manufacturing of pharmaceuticals containing carbamazepine.

References

Spectroscopic and Analytical Profile of N-Nitroso-5H-dibenz(b,f)azepine (CAS 38652-29-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-5H-dibenz(b,f)azepine, also known as N-nitrosoiminostilbene, is a significant process-related impurity and potential degradation product of the widely used anticonvulsant drug, carbamazepine.[1][2] Its classification as a nitrosamine necessitates rigorous analytical characterization to ensure the safety and quality of pharmaceutical products. This technical guide provides a comprehensive overview of the available spectral data (Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared Spectroscopy) for this compound (CAS: 38652-29-8), along with detailed experimental protocols for its analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, quantification, and control of this critical impurity.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 5-Nitroso-5H-dibenzo[b,f]azepine, N-Nitrosoiminostilbene, N-Nitroso Carbamazepine EP Impurity D |

| CAS Number | 38652-29-8 |

| Molecular Formula | C₁₄H₁₀N₂O |

| Molecular Weight | 222.24 g/mol [3][4][] |

| Appearance | Light Brown to Brown Solid[] |

| Solubility | Slightly soluble in Chloroform and Methanol[] |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Due to the restricted rotation around the N-N bond, the presence of E/Z isomers may be observed in NMR spectra.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.0 - 8.0 | Multiplet | Aromatic Protons |

| ~ 6.8 - 7.0 | Singlet/Doublet | Olefinic Protons (C10, C11) |

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 120 - 150 | Aromatic and Olefinic Carbons |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and quantification of nitrosamine impurities. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 223.08 | [M+H]⁺ (Monoisotopic mass: 222.08) |

| 193.07 | [M+H-NO]⁺ |

A common fragmentation pathway for N-nitrosamines is the neutral loss of the nitroso group (•NO, 30 Da).[7] For the related saturated compound, 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine, prominent ions are observed at m/z 194, 195, and 41.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-N=O functional group and the dibenzo[b,f]azepine core.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

| ~ 1486 - 1408 | Strong | N=O Stretch[9] |

| ~ 1346 - 1265 | Strong, Broad | N=O Stretch (associated)[9] |

| ~ 1106 - 1052 | Strong | N-N Stretch[9] |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on available laboratory equipment and specific research needs.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitrosation of 5H-dibenzo[b,f]azepine (iminostilbene).

Caption: Synthetic workflow for this compound.

Procedure:

-

Dissolve 5H-dibenzo[b,f]azepine in a suitable organic solvent (e.g., dichloromethane) in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (a slight molar excess, e.g., 1.2 equivalents, is recommended) followed by the dropwise addition of an acid (e.g., hydrochloric acid) while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

NMR Spectroscopy Protocol

Caption: General workflow for NMR analysis.

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube. Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in structural assignment.

Mass Spectrometry (LC-MS) Protocol

Caption: General workflow for LC-MS analysis.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol.

-

Dilute the stock solution with the initial mobile phase to a working concentration appropriate for the instrument's sensitivity (e.g., 1 µg/mL). LC-MS Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from other impurities.

-

Flow Rate: 0.3 mL/min.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: m/z 50-500.

Infrared (IR) Spectroscopy Protocol

Caption: General workflow for ATR-FTIR analysis.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Conclusion

The analytical characterization of this compound is paramount for ensuring the quality and safety of carbamazepine-containing pharmaceuticals. This guide provides a summary of the expected spectral data and outlines robust experimental protocols for the analysis of this nitrosamine impurity. While a complete set of publicly available, high-resolution spectral data is limited, the information provided, based on the analysis of related compounds and general spectroscopic principles, serves as a valuable resource for researchers and quality control analysts. The use of certified reference standards is highly recommended for definitive identification and quantification.

References

- 1. jopcr.com [jopcr.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. This compound | 38652-29-8 | Benchchem [benchchem.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. osti.gov [osti.gov]

- 8. 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine | C14H12N2O | CID 81960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

N-Nitroso-5H-dibenz(b,f)azepine: A Technical Guide to a Potential Impurity in Carbamazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Nitroso-5H-dibenz(b,f)azepine, a potential nitrosamine impurity in the widely used anticonvulsant drug, carbamazepine. Nitrosamine impurities are a class of compounds that are of significant concern to the pharmaceutical industry and global regulatory bodies due to their potential carcinogenic properties. This document details the formation, toxicological assessment, regulatory landscape, and analytical methodologies pertinent to this compound. Detailed experimental protocols for the detection and quantification of this impurity are provided, along with a structured presentation of relevant quantitative data. Furthermore, this guide includes visualizations of key processes, such as risk assessment workflows and chemical formation pathways, to facilitate a deeper understanding of the challenges and mitigation strategies associated with this critical quality attribute of carbamazepine.

Introduction

Carbamazepine, a dibenzazepine derivative, is an essential medication primarily used in the treatment of epilepsy and neuropathic pain. The chemical structure of carbamazepine, containing a secondary amine moiety within its dibenz(b,f)azepine core, presents a potential risk for the formation of N-nitroso impurities under certain conditions. One such impurity is this compound. The presence of nitrosamine impurities in pharmaceutical products has been a major focus of regulatory scrutiny since 2018, leading to recalls of several drug products and the issuance of stringent guidelines by international regulatory agencies.[1][2]

This guide serves as a technical resource for professionals involved in the development, manufacturing, and quality control of carbamazepine. It aims to consolidate the current scientific and regulatory knowledge regarding this compound, providing a framework for risk assessment, analytical testing, and control strategies.

Formation and Risk Factors

The formation of N-nitroso compounds, including this compound, can occur when a secondary or tertiary amine reacts with a nitrosating agent.[3] For carbamazepine, the secondary amine in the dibenz(b,f)azepine ring is the vulnerable site for nitrosation.

Key risk factors for the formation of this compound include:

-

Presence of Nitrosating Agents: Nitrosating agents can be introduced into the manufacturing process as impurities in raw materials, reagents, or solvents. Common nitrosating agents include nitrites (e.g., sodium nitrite), nitrous acid, and nitrogen oxides.

-

Process Conditions: The chemical environment during the synthesis of the active pharmaceutical ingredient (API) and the formulation of the drug product can influence the rate of nitrosation. Acidic conditions, for instance, can facilitate the formation of nitrous acid from nitrites, which is a potent nitrosating agent.

-

In-vivo Formation: Studies have shown that carbamazepine can be nitrosated under simulated human gastric conditions.[4] This suggests a potential for the in-vivo formation of this compound following oral administration of carbamazepine, particularly in the presence of dietary nitrites.[4]

The following diagram illustrates the general chemical pathway for the formation of this compound from carbamazepine.

Caption: Formation of this compound from carbamazepine.

Toxicological Assessment

The primary toxicological concern associated with N-nitroso compounds is their potential carcinogenicity. Many nitrosamines are classified as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC). The mechanism of carcinogenicity for many nitrosamines involves metabolic activation to alkylating agents that can damage DNA.

For this compound, specific carcinogenicity data is limited. However, some key toxicological insights are available:

-

Ames Test: this compound has been reported to give negative results in the Ames test, a bacterial reverse mutation assay commonly used to assess the mutagenic potential of chemicals.[4] This suggests that it may not be a direct-acting mutagen.

-

Structural Considerations: A notable structural feature of this compound is the absence of α-hydrogens on the carbon atoms adjacent to the nitroso-substituted nitrogen atom. The presence of α-hydrogens is often a prerequisite for the metabolic activation of nitrosamines to their carcinogenic forms. The lack of α-hydrogens in this compound may suggest a lower carcinogenic potential compared to other nitrosamines.[4]

-

Read-Across Analysis: In the absence of specific data, a toxicological assessment may involve a "read-across" approach, where data from structurally similar compounds are used to infer the potential toxicity. N-nitrosodiphenylamine is a structurally related compound that has been studied and is considered a weak carcinogen.[5]

Regulatory Framework and Acceptable Intake Limits

Global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established a stringent regulatory framework for the control of nitrosamine impurities in pharmaceuticals. The central concept in this framework is the Acceptable Intake (AI) limit, which represents a level of exposure to an impurity that is considered to pose a negligible cancer risk over a lifetime of exposure.

Key aspects of the regulatory framework include:

-

Risk Assessment: Manufacturers are required to conduct a comprehensive risk assessment to identify the potential for nitrosamine impurities in their products.[6]

-

Confirmatory Testing: If a risk is identified, confirmatory testing using sensitive and validated analytical methods is necessary.

-

Control Strategies: If nitrosamine impurities are detected above the AI limit, manufacturers must implement control strategies to reduce their levels.

The FDA has developed a Carcinogenic Potency Categorization Approach (CPCA) to assign AI limits to nitrosamine drug substance-related impurities (NDSRIs) that lack sufficient carcinogenicity data.[7] This approach uses the structural features of the nitrosamine to predict its carcinogenic potency and assign it to one of five categories, each with a corresponding AI limit.

| Potency Category | Recommended AI Limit (ng/day) |

| 1 | 26.5 |

| 2 | 100 |

| 3 | 400 |

| 4 | 1500 |

| 5 | 1500 |

Table 1: FDA's Carcinogenic Potency Categories and Corresponding Recommended Acceptable Intake Limits for NDSRIs.[7]

A specific AI limit for this compound has not been publicly established by major regulatory agencies as of the time of this guide. In the absence of a specific limit, a precautionary approach is often taken, with the AI for a structurally similar and potent nitrosamine, such as N-nitrosodiethylamine (NDEA) at 26.5 ng/day, sometimes being used as a default.[3] However, a case-by-case assessment based on the CPCA or other scientific principles is the recommended approach.

The following diagram illustrates a typical workflow for the risk management of nitrosamine impurities in pharmaceuticals.

Caption: General workflow for nitrosamine risk management in pharmaceuticals.

Analytical Methodologies

The detection and quantification of trace-level nitrosamine impurities in pharmaceutical matrices require highly sensitive and specific analytical methods. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Sample Preparation

The goal of sample preparation is to extract the this compound from the carbamazepine drug substance or product matrix and concentrate it for analysis, while minimizing matrix effects.

A typical sample preparation protocol may involve:

-

Dissolution: Dissolve a known amount of the carbamazepine sample in a suitable solvent, such as methanol or a mixture of methanol and water.

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the nitrosamine from the bulk of the carbamazepine and excipients.

-

Concentration: Evaporate the solvent from the extract and reconstitute the residue in a smaller volume of a solvent compatible with the analytical instrument.

LC-MS/MS Method

LC-MS/MS is often the preferred method for the analysis of nitrosamines due to its high sensitivity, selectivity, and applicability to a wide range of compounds.

Illustrative LC-MS/MS Parameters:

| Parameter | Condition |

| LC Column | C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |

| Gradient | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the analyte. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Ionization Source | Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound would need to be determined. For a molecular weight of approximately 222.25 g/mol , the precursor ion would be [M+H]+ at m/z 223.1. Product ions would be identified through fragmentation studies. |

GC-MS/MS Method

GC-MS/MS is also a powerful technique for nitrosamine analysis, particularly for more volatile compounds.

Illustrative GC-MS/MS Parameters:

| Parameter | Condition |

| GC Column | A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min. |

| Ionization Source | Electron Ionization (EI) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound would be determined from its mass spectrum. |

The following diagram outlines a typical analytical workflow for the determination of nitrosamine impurities.

Caption: General analytical workflow for nitrosamine impurity testing.

Risk Mitigation Strategies

To control the levels of this compound in carbamazepine, a proactive approach to risk mitigation is essential. Strategies should be implemented throughout the product lifecycle.

Key mitigation strategies include:

-

Raw Material Control: Thoroughly screen and select raw materials, reagents, and solvents to minimize the presence of nitrosating agents.

-

Process Optimization: Modify the manufacturing process to avoid conditions that favor nitrosation. This may include adjusting pH, temperature, or the order of reagent addition.

-

Use of Inhibitors: In some cases, the addition of inhibitors, such as ascorbic acid (vitamin C) or alpha-tocoferol (vitamin E), can scavenge nitrosating agents and prevent the formation of nitrosamines.[4]

-

Purification: Implement purification steps in the API synthesis that are effective at removing any formed this compound.

-

Formulation Design: For the drug product, consider the potential for nitrosamine formation during storage and select excipients that are not contaminated with nitrites and do not promote nitrosation.

-

Packaging: Use appropriate packaging materials that do not leach nitrosating agents or allow their ingress.

Conclusion

This compound is a potential impurity in carbamazepine that requires careful consideration and control due to the well-established carcinogenic risk associated with the nitrosamine class of compounds. A thorough understanding of the formation pathways, toxicological profile, and regulatory expectations is crucial for ensuring the quality and safety of carbamazepine-containing medicines. By implementing robust risk assessment procedures, utilizing sensitive and specific analytical methods, and employing effective risk mitigation strategies, pharmaceutical manufacturers can successfully manage the potential presence of this impurity and ensure compliance with global regulatory standards. Continuous vigilance and a scientifically sound approach are paramount in safeguarding patient health.

References

An In-Depth Technical Guide to the Thermal and Photochemical Stability of N-Nitroso-5H-dibenz(b,f)azepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Nitroso-5H-dibenz(b,f)azepine belongs to the class of N-nitrosamines, a group of compounds that have raised concerns due to their potential carcinogenic properties. Its parent molecule, 5H-dibenz(b,f)azepine (iminostilbene), is a key structural component of the widely used anticonvulsant drug, carbamazepine. The formation of N-nitroso impurities can occur during the synthesis of the active pharmaceutical ingredient (API) or in the final drug product under certain conditions. Therefore, a thorough understanding of the stability of this compound is a critical aspect of drug development and quality control.

This guide will delve into the potential degradation pathways of this compound and provide a blueprint for the experimental determination of its thermal and photochemical stability.

Known and Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related compounds, several degradation pathways can be postulated under thermal and photochemical stress. These transformations can be broadly categorized into two main types: those involving the contraction of the seven-membered azepine ring and those where the dibenz[b,f]azepine skeleton is retained.

-

Ring Contraction Pathway: Under acidic conditions, thermal stress, or upon exposure to photochemical energy, this compound can undergo intramolecular rearrangement and ring contraction to yield various acridine derivatives. In oxygen-free environments, photochemical reactions are reported to favor this pathway.[1]

-

Potential Products: Acridine, Acridine-9-carboxaldehyde, and 9-Methylacridine.[1]

-

-

Dibenz[b,f]azepine Skeleton Retention Pathway: Alternatively, the degradation can proceed while preserving the core dibenz[b,f]azepine structure.[1]

-

Potential Products: 5H-dibenz(b,f)azepine (iminostilbene) and 2-Nitro-5H-dibenz(b,f)azepine.[1]

-

The following diagram illustrates these potential degradation pathways.

Experimental Protocols for Stability Assessment

To quantitatively assess the thermal and photochemical stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

General Considerations

-

Reference Standard: A well-characterized reference standard of this compound is required for accurate quantification.

-

Analytical Method: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is necessary to separate and quantify the parent compound and its degradation products.

-

Control Samples: For each stress condition, a control sample protected from the stress (e.g., stored at ambient temperature in the dark) should be analyzed concurrently.

Thermal Stability Assessment

The objective of thermal stability testing is to evaluate the degradation of this compound at elevated temperatures.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate inert solvents (e.g., acetonitrile, methanol) at a known concentration. Solid-state stability should also be assessed by placing the neat compound in vials.

-

Stress Conditions: Expose the samples to a range of temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a defined period. The duration of the study will depend on the lability of the compound.

-

Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using the validated HPLC method to determine the concentration of this compound and to detect and quantify any degradation products.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) at each temperature. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

The following diagram outlines the workflow for thermal stability testing.

Photochemical Stability Assessment

Photochemical stability testing is performed to evaluate the effect of light on the stability of this compound, following the principles outlined in the ICH Q1B guideline.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent and place them in chemically inert, transparent containers. For solid-state testing, spread a thin layer of the compound in a suitable container.

-

Light Source: Expose the samples to a light source that produces a combination of visible and ultraviolet (UV) light, as specified in ICH Q1B. A xenon lamp or a metal halide lamp are common choices. The light intensity should be calibrated.

-

Exposure Conditions: The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.

-

Dark Control: A parallel set of samples should be wrapped in aluminum foil to protect them from light and exposed to the same temperature and humidity conditions to serve as dark controls.

-

Time Points: Samples should be analyzed at appropriate time intervals.

-

Analysis: Use the validated HPLC method to quantify the remaining this compound and its photoproducts.

-

Data Analysis: Compare the results from the light-exposed samples with those from the dark controls to determine the extent of photodegradation. If significant degradation occurs, the quantum yield for the photodegradation can be determined.

The following diagram illustrates the workflow for photochemical stability testing.

Data Presentation

While specific quantitative data for this compound is not currently available, the results of the proposed stability studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Thermal Degradation of this compound

| Temperature (°C) | Degradation Rate Constant (k) (time⁻¹) | Half-life (t½) (time) | Major Degradation Products Identified |

| 40 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 60 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| 80 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Table 2: Photochemical Degradation of this compound

| Condition | % Degradation after [time] | Major Photodegradation Products Identified |

| Light Exposed | [Experimental Data] | [Experimental Data] |

| Dark Control | [Experimental Data] | [Experimental Data] |

Conclusion

The thermal and photochemical stability of this compound is a critical parameter for ensuring the safety and quality of pharmaceutical products. While specific degradation kinetics for this compound are not widely published, this guide provides a robust framework for its investigation. By following the detailed experimental protocols outlined, researchers and drug development professionals can generate the necessary stability data to understand its degradation pathways, develop stable formulations, establish appropriate storage conditions, and meet regulatory requirements. The identification and quantification of degradation products are essential for a comprehensive risk assessment of this potential impurity.

References

Navigating the Nitrosamine Challenge: A Technical Guide to the Cohort of Concern

For Researchers, Scientists, and Drug Development Professionals

The unexpected discovery of nitrosamine impurities in common medications has presented a significant challenge to the pharmaceutical industry, demanding a rigorous understanding of their potential carcinogenic risk. This technical guide provides an in-depth exploration of the "cohort of concern" for nitrosamine impurities, offering a comprehensive resource for researchers, scientists, and drug development professionals. This guide details the regulatory framework, risk assessment strategies, and analytical methodologies crucial for ensuring the safety and quality of pharmaceutical products.

Defining the Cohort of Concern

The International Council for Harmonisation (ICH) M7(R2) guideline, which addresses DNA reactive (mutagenic) impurities in pharmaceuticals, identifies a "cohort of concern" that includes N-nitroso compounds.[1][2][3] These compounds are considered highly potent mutagenic carcinogens, meaning they can pose a significant cancer risk even at very low levels of exposure.[2][3] Consequently, the standard Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , which is applied to many other mutagenic impurities, is not considered sufficiently protective for nitrosamines. Instead, a compound-specific acceptable intake (AI) limit is required, based on a thorough risk assessment.